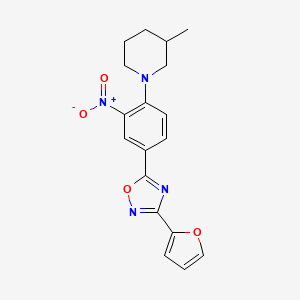
3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the oxadiazole family and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole have been studied in various in vitro and in vivo models. It has been shown to possess anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been shown to possess anti-tuberculosis activity and to have antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This allows researchers to study its effects in various disease models. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One direction is the optimization of its pharmacological properties by studying its structure-activity relationship. Another direction is the development of novel formulations for its delivery to specific tissues or organs. Additionally, the study of its potential as an anti-tuberculosis agent and as an antidepressant should be further explored. Finally, the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's should also be considered.
Conclusion:
In conclusion, 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a promising compound that has shown diverse pharmacological activities. Its potential as a therapeutic agent for various diseases has gained significant attention in scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of furfuryl hydrazine with 4-(3-methylpiperidin-1-yl)-3-nitrobenzoyl chloride in the presence of triethylamine. This reaction leads to the formation of 3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole as a solid product.
Applications De Recherche Scientifique
3-(furan-2-yl)-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological activities such as anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential as an anti-tuberculosis agent and as an antidepressant.
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-4-2-8-21(11-12)14-7-6-13(10-15(14)22(23)24)18-19-17(20-26-18)16-5-3-9-25-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRJANHGUYARNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-3-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



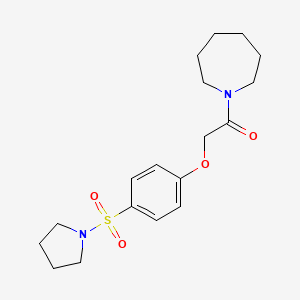

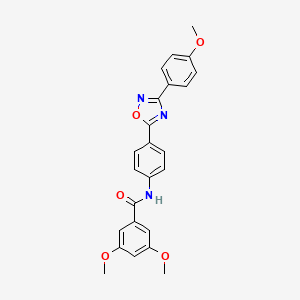
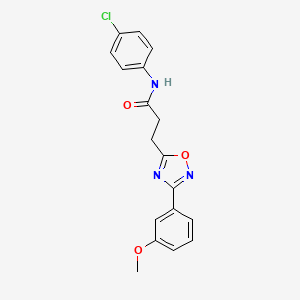

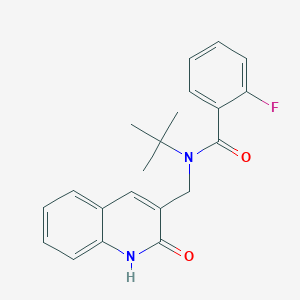

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)
